molecular formula C13H23NSi B101328 Propylamine, 3-(diethylphenylsilyl)- CAS No. 18406-03-6

Propylamine, 3-(diethylphenylsilyl)-

Katalognummer B101328
CAS-Nummer: 18406-03-6
Molekulargewicht: 221.41 g/mol
InChI-Schlüssel: AKEUYIUXJOXNOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propylamine, 3-(diethylphenylsilyl)- is a chemical compound that belongs to the family of organic compounds known as amines. It is commonly used in scientific research for its unique properties and mechanism of action. In

Wirkmechanismus

Propylamine, 3-(diethylphenylsilyl)- is known to act as a nucleophile in chemical reactions. It can react with various electrophiles to form new chemical compounds. It is also known to have an inhibitory effect on certain enzymes, which makes it a potential therapeutic agent.

Biochemische Und Physiologische Effekte

Propylamine, 3-(diethylphenylsilyl)- has been shown to have various biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, including cholinesterase. It has also been found to have an antioxidant effect, which makes it a potential therapeutic agent for the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

Propylamine, 3-(diethylphenylsilyl)- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It also has a unique mechanism of action that makes it a valuable tool in chemical synthesis and drug development. However, its use in lab experiments is limited by its toxicity and potential side effects.

Zukünftige Richtungen

There are several future directions for the use of propylamine, 3-(diethylphenylsilyl)- in scientific research. One direction is the development of new therapeutic agents based on its unique mechanism of action. Another direction is the synthesis of new organic compounds using propylamine, 3-(diethylphenylsilyl)- as a reagent. Additionally, further research is needed to explore its potential applications in the treatment of various diseases.
In conclusion, propylamine, 3-(diethylphenylsilyl)- is a valuable compound in scientific research due to its unique properties and mechanism of action. Its use in chemical synthesis and drug development has significant potential for future applications. However, its toxicity and potential side effects must be carefully considered when using it in lab experiments.

Synthesemethoden

Propylamine, 3-(diethylphenylsilyl)- can be synthesized using various methods. One of the most commonly used methods is the reaction of propylamine with diethylphenylsilane in the presence of a catalyst. The reaction yields propylamine, 3-(diethylphenylsilyl)- as a product.

Wissenschaftliche Forschungsanwendungen

Propylamine, 3-(diethylphenylsilyl)- is widely used in scientific research for its unique properties. It is used as a reagent in various chemical reactions, including the synthesis of complex organic compounds. It is also used in the development of new drugs and therapeutic agents.

Eigenschaften

CAS-Nummer

18406-03-6

Produktname

Propylamine, 3-(diethylphenylsilyl)-

Molekularformel

C13H23NSi

Molekulargewicht

221.41 g/mol

IUPAC-Name

3-[diethyl(phenyl)silyl]propan-1-amine

InChI

InChI=1S/C13H23NSi/c1-3-15(4-2,12-8-11-14)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12,14H2,1-2H3

InChI-Schlüssel

AKEUYIUXJOXNOI-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CCCN)C1=CC=CC=C1

Kanonische SMILES

CC[Si](CC)(CCCN)C1=CC=CC=C1

Andere CAS-Nummern

18406-03-6

Synonyme

3-(Diethylphenylsilyl)propylamine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.